3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid 3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1378830-74-0
VCID: VC6153575
InChI: InChI=1S/C10H12FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4,6,12H2,(H,13,14)
SMILES: C1=CC(=C(C=C1CN)F)CCC(=O)O
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209

3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid

CAS No.: 1378830-74-0

Cat. No.: VC6153575

Molecular Formula: C10H12FNO2

Molecular Weight: 197.209

* For research use only. Not for human or veterinary use.

3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid - 1378830-74-0

Specification

CAS No. 1378830-74-0
Molecular Formula C10H12FNO2
Molecular Weight 197.209
IUPAC Name 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid
Standard InChI InChI=1S/C10H12FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4,6,12H2,(H,13,14)
Standard InChI Key BRYRPHFLQHDMEG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN)F)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid, reflecting its three-carbon carboxylic acid chain (propanoic acid) linked to a 2-fluorophenyl ring with an aminomethyl (-CH2NH2) substituent at the 4-position. Key structural features include:

  • A fluorine atom at the ortho position of the phenyl ring, influencing electronic properties and steric interactions .

  • An aminomethyl group at the para position, introducing a primary amine functionality that enhances solubility and potential for derivatization .

  • A propanoic acid moiety, which confers acidity (pKa ~4–5) and enables salt formation or conjugation reactions .

The compound’s molecular formula is C10H11FNO2, with a molecular weight of 196.20 g/mol. Its stereochemistry remains unspecified in public databases, but enantiomeric forms of similar compounds (e.g., (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride) highlight the importance of chirality in biological activity .

Synthesis and Manufacturing

While no direct synthesis route for 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid is documented, analogous compounds suggest feasible strategies:

Friedel-Crafts Alkylation

Fluorinated aromatic precursors, such as 2-fluorotoluene, could undergo alkylation with acrylonitrile followed by hydrolysis to introduce the propanoic acid chain. Subsequent nitration and reduction might yield the aminomethyl group .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 4-bromo-2-fluorophenylboronic acid and a β-amino propanoyl partner could construct the core structure. This method is widely used for fluorinated aromatics due to its regioselectivity .

Resolution of Racemates

Chiral pool synthesis using naturally occurring amino acids (e.g., phenylalanine) as starting materials could provide enantiomerically pure forms. For example, (S)-2-amino-3-(4-fluorophenyl)propanoic acid is synthesized via enzymatic resolution .

Physicochemical Properties

Data from structurally related compounds allow estimation of key properties:

PropertyValue (Estimated)Source CompoundReference
Melting Point180–185°C3-Amino-3-(4-fluorophenyl)propanoic acid
Boiling Point307.6±32.0°C (at 760 mmHg)3-(4-Fluorophenyl)propionic acid
Density1.3±0.1 g/cm³(S)-2-Amino-3-(4-fluorophenyl)propanoic acid
LogP (Octanol-Water)1.03-Amino-2-(4-fluorophenyl)propanoic acid
Solubility in WaterSlightly soluble3-(4-Fluorophenyl)propionic acid

The compound is expected to exhibit limited water solubility due to its hydrophobic aromatic ring but may form soluble salts (e.g., hydrochlorides) via amine protonation . The fluorine atom’s electronegativity enhances dipole interactions, potentially increasing crystalline stability .

Applications and Biological Relevance

Pharmaceutical Intermediates

Fluorinated β-amino acids are critical building blocks in peptidomimetics and protease inhibitors. For example:

  • Anticancer agents: Fluorophenylpropanoic acids inhibit matrix metalloproteinases (MMPs) involved in tumor metastasis .

  • Antidepressants: Analogous compounds act as serotonin reuptake inhibitors due to their structural mimicry of tryptophan .

Material Science

The aminomethyl group enables covalent bonding to polymers or surfaces, making the compound a candidate for:

  • Chiral stationary phases in HPLC columns .

  • Self-assembled monolayers (SAMs) for biosensors .

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